5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy moiety, which is further linked to a benzodioxine structure. The unique arrangement of these functional groups contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine intermediate, followed by the formation of the piperidinyl-oxy linkage, and finally, the introduction of the pyrimidine core. Common reagents used in these reactions include methoxy reagents, piperidine derivatives, and pyrimidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzodioxine moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyridine
- 5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C20H23N3O5/c1-13-18(28-17-6-4-3-5-16(17)26-13)19(24)23-9-7-14(8-10-23)27-20-21-11-15(25-2)12-22-20/h3-6,11-14,18H,7-10H2,1-2H3 |
InChI Key |
BYAUNERGIZASJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC |
Origin of Product |
United States |
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